1-Cyclohexyl-1H-tetrazole-5-thiol
Overview
Description
1-Cyclohexyl-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C7H12N4S and a molecular weight of 184.27 g/mol . It is a member of the tetrazole family, which is known for its diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry . The compound is characterized by a cyclohexyl group attached to a tetrazole ring, which is further substituted with a thiol group at the 5-position .
Mechanism of Action
Target of Action
The primary targets of 1-Cyclohexyl-1H-tetrazole-5-thiol Tetrazole derivatives, including this compound, are known to have a wide range of biological activities .
Mode of Action
The specific mode of action of This compound Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with active metals to produce new compounds .
Biochemical Pathways
The exact biochemical pathways affected by This compound It’s known that tetrazole derivatives can be involved in various biochemical processes . For instance, this compound is involved in the regioselective formal hydroamination of styrenes, forming tetrazolothione moieties in an atom-economical manner.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The molecular weight of this compound is 184.27 , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of This compound It’s known that tetrazole derivatives can have various biological activities . For example, this compound is involved in the formation of tetrazolothione moieties.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They also react vigorously when exposed to shock, fire, and heat on friction .
Biochemical Analysis
Biochemical Properties
1-Cyclohexyl-1H-tetrazole-5-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiol group is reactive and can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, it may act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins by forming disulfide bonds, leading to changes in downstream signaling events. It can also impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. It may also induce conformational changes in proteins, affecting their function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact. Toxicity studies have shown that high doses can cause cellular damage and affect overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways. The compound can affect metabolic flux and alter metabolite levels. For example, it may inhibit or activate enzymes involved in specific metabolic reactions, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can affect its activity and function. For instance, the compound may accumulate in certain organelles, where it exerts its effects .
Subcellular Localization
This compound’s subcellular localization is important for its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall function. For example, if the compound is localized to the nucleus, it may have a more significant impact on gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-1H-tetrazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of cyclohexyl isothiocyanate with sodium azide in the presence of a solvent such as water . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield . The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted tetrazoles.
Scientific Research Applications
1-Cyclohexyl-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Benzyl-1H-tetrazole-5-thiol: Contains a benzyl group instead of a cyclohexyl group.
Uniqueness
1-Cyclohexyl-1H-tetrazole-5-thiol is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to phenyl or benzyl groups . This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
1-cyclohexyl-2H-tetrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPTOJTJONMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351749 | |
Record name | 1-Cyclohexyl-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49847-44-1 | |
Record name | 49847-44-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexyl-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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